1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one
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Overview
Description
1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one is a complex organic compound characterized by a spiro structure involving a 1,3-dioxolane ring and an octahydroquinoline system The inclusion of a chloropropanone group adds to its unique chemical profile
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one typically involves a multi-step organic synthesis. Key steps often include the formation of the spirocyclic structure through a cyclization reaction, followed by functional group modifications to introduce the chloropropanone moiety. Industrial Production Methods : In an industrial setting, the synthesis may be scaled up using batch or continuous flow processes, with optimized reaction conditions to maximize yield and purity. Solvent choices, temperature control, and reaction times are critical parameters that are fine-tuned to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: : 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized to form corresponding carboxylates or quinoline derivatives.
Reduction: : Reduction can yield alcohols or dechlorinated products.
Substitution: : It can participate in nucleophilic substitution reactions, particularly at the chloropropanone site, to form a variety of derivatives. Common Reagents and Conditions : Reagents such as hydrides (for reduction), peroxides (for oxidation), and nucleophiles (for substitution reactions) are commonly used. Typical conditions include controlled temperatures, inert atmospheres, and the use of catalytic agents. Major Products : The products formed depend on the type of reaction; oxidized quinolines, reduced alcohols, and substituted derivatives are some of the major outcomes.
Scientific Research Applications
Chemistry: : In organic synthesis, 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one serves as a valuable building block for the construction of more complex molecules. Biology : Its unique structure allows for exploration in biochemical assays, potentially serving as an inhibitor or modulator of specific biological pathways. Medicine : The compound's structural features make it a candidate for drug development, particularly in designing novel therapeutic agents targeting various diseases. Industry : Applications in materials science, such as the development of polymers or advanced materials, benefit from the chemical versatility of this compound.
Mechanism of Action
The mechanism by which 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one exerts its effects is highly dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved often include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds: : Compounds such as spirooxindoles, spirocyclic lactams, and other spiro-fused ring systems share structural similarities with 1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one. Uniqueness : The inclusion of the chloropropanone moiety, combined with the spirocyclic dioxolane-quinoline system, distinguishes this compound from its analogs, offering unique reactivity and application potential.
With its intriguing structure and versatile reactivity, this compound stands out as a compound of great interest in both academic research and practical applications.
Properties
IUPAC Name |
1-[(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3/c1-10(15)13(17)16-6-2-3-11-9-14(5-4-12(11)16)18-7-8-19-14/h10-12H,2-9H2,1H3/t10?,11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCCURBYDURKBP-SAIIYOCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2C1CCC3(C2)OCCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]2[C@@H]1CCC3(C2)OCCO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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